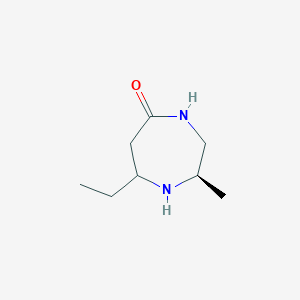

(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one

Beschreibung

Eigenschaften

CAS-Nummer |

674792-25-7 |

|---|---|

Molekularformel |

C8H16N2O |

Molekulargewicht |

156.23 g/mol |

IUPAC-Name |

(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one |

InChI |

InChI=1S/C8H16N2O/c1-3-7-4-8(11)9-5-6(2)10-7/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7?/m1/s1 |

InChI-Schlüssel |

ZNXCAWRAOUSGFM-ULUSZKPHSA-N |

Isomerische SMILES |

CCC1CC(=O)NC[C@H](N1)C |

Kanonische SMILES |

CCC1CC(=O)NCC(N1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mannich Condensation

A classical method involves Mannich condensation of ethyl methyl ketone, aldehydes, and ammonium acetate. For example, 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one is synthesized via this route, though modifications are required to introduce ethyl and methyl substituents.

Key Steps :

- React ethyl methyl ketone (or analogous diketone) with 4-chlorobenzaldehyde and ammonium acetate.

- Cyclize under acidic conditions to form the piperidin-4-one intermediate.

- Functionalize the intermediate to introduce substituents.

Advantages : High regioselectivity for six-membered rings, adaptable to seven-membered systems with optimized reagents.

Diamine-Carbonyl Cyclization

1,4-Diazepan-5-one cores are also synthesized via cyclization of 1,3-diaminopropane with β-ketoesters. This method is exemplified in the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (89% yield):

Procedure :

- Dissolve 1,4-diazepan-5-one in THF at 10°C.

- Add di-tert-butyl dicarbonate (Boc anhydride) to protect the amine.

- Purify via recrystallization or chromatography.

Applications : Enables selective functionalization at the N1 position prior to deprotection.

Introduction of Substituents: Ethyl and Methyl Groups

The ethyl group at C7 and methyl group at C2 (R configuration) require precise alkylation and stereochemical control.

N-Alkylation for C7 Ethyl Substituent

Epoxide ring-opening reactions are effective for introducing ethyl groups. For instance, 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane is synthesized by reacting intermediates with propylene oxide:

| Reaction | Conditions | Yield |

|---|---|---|

| Epoxide ring opening | Propylene oxide, 90°C, 12 h | 45–82% |

| Alkylation with ethyl iodide | K₂CO₃, DMF, reflux, 4–6 h | 70–90% |

Mechanism : Nucleophilic attack by the amine on the epoxide carbon, followed by ring expansion.

Stereoselective C2 Methylation

The R configuration at C2 necessitates chiral auxiliaries or enantioselective catalysis. A potential route involves:

- Chiral Resolution : Crystallization with chiral acids (e.g., tartaric acid) to isolate the (2R) enantiomer.

- Asymmetric Alkylation : Use of chiral catalysts (e.g., proline derivatives) to methylate a prochiral amine.

Example :

- Protect C7 amine with Boc.

- Treat with methyl iodide and a chiral phase-transfer catalyst.

- Deprotect and resolve via chiral HPLC.

Deprotection and Final Functionalization

Boc-protected intermediates are deprotected under acidic or hydrogenolytic conditions:

| Deprotection Method | Conditions | Yield |

|---|---|---|

| HCl/Pd(OH)₂ catalytic hydrogenolysis | MeOH, 45°C, 12 h | 70–85% |

| Trifluoroacetic acid (TFA) | DCM, 20°C, 3 h | 80–95% |

Critical Notes :

- TFA Deprotection is preferred for Boc groups due to rapid kinetics and minimal side reactions.

- Pd-Catalyzed Hydrogenolysis is suitable for sensitive substrates but requires inert atmospheres.

Stereoselective Synthesis and Resolution

Achieving the R configuration at C2 often requires chiral auxiliaries or resolution:

Chiral Auxiliary Approach

- Attach a chiral auxiliary (e.g., (R)-pantolactone) to the amine.

- Perform alkylation with methyl iodide.

- Remove the auxiliary via hydrolysis.

Advantage : Direct control over stereochemistry during methylation.

Chiral Resolution via Crystallization

| Step | Conditions | Outcome |

|---|---|---|

| Racemic mixture synthesis | Alkylation without chiral control | 50:50 R/S mixture |

| Crystallization with L-tartaric acid | EtOH/H₂O, 25°C, 48 h | Enriched (2R) enantiomer (>90% ee) |

Comparative Analysis of Synthesis Routes

| Route | Key Steps | Yield | Stereochemical Control |

|---|---|---|---|

| Mannich Condensation | Cyclization → Alkylation → Deprotection | 45–60% | Moderate (requires resolution) |

| Epoxide Ring Opening | Epoxide reaction → Methyl alkylation | 60–80% | High (via chiral catalysts) |

| Boc Protection/Deprotection | Boc protection → Functionalization → Deprotection | 70–85% | Excellent (auxiliary-dependent) |

Case Study: Synthesis of Analogous Diazepanones

The synthesis of 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane exemplifies scalable methods:

- Intermediate 10 : React bis(4-fluorophenyl)methanol with 1,4-diazepane and K₂CO₃ in MeCN (reflux, 12 h).

- Epoxide Reaction : Treat with propylene oxide at 90°C (45% yield).

- Oxidation : Use H₂O₂/AcOH to convert sulfenyl to sulfinyl groups (41–60% yield).

Application : Demonstrates versatility in introducing diverse substituents.

Challenges and Optimization Strategies

- Stereochemical Purity : Achieving >95% ee requires rigorous resolution or asymmetric catalysis.

- Yield Limitations : Epoxide reactions often yield <50% due to competing elimination.

- Scalability : Boc-protected intermediates are more stable for industrial processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: (2R)-7-Ethyl-2-methyl-1,4-diazepan-5-on kann Oxidationsreaktionen eingehen, insbesondere an den Ethyl- und Methylgruppen, was zur Bildung entsprechender Alkohole oder Carbonsäuren führt.

Reduktion: Die Keton-Funktionseinheit kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Alkoholen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Diazepinen mit verschiedenen Funktionseinheiten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2R)-7-Ethyl-2-methyl-1,4-diazepan-5-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann je nach Kontext als Inhibitor oder Aktivator wirken. Sein Diazepanring ermöglicht es ihm, in Bindungsstellen an Proteinen zu passen und deren Aktivität zu modulieren. Die genauen beteiligten Wege können variieren, aber gängige Zielstrukturen sind Neurotransmitterrezeptoren und Ionenkanäle.

Wirkmechanismus

The mechanism of action of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its diazepane ring allows it to fit into binding sites on proteins, modulating their activity. The exact pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Table 1: Substituent Profiles of Selected 1,4-Diazepan-5-one Derivatives

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl groups (DIAZ1, DIAZ2) enhance π-π stacking in crystal structures but reduce solubility compared to aliphatic substituents (ethyl, methyl) in the target compound .

- Electron-Donating Groups : Methoxy groups in t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl) increase hydrogen-bond acceptor capacity, whereas nitroso groups (DIAZ2) introduce steric and electronic complexity .

Conformational Analysis

The seven-membered diazepanone ring adopts distinct conformations depending on substituents:

- Chair Conformation : Observed in DIAZ1 (3,6-dimethyl, 2,7-diphenyl) due to steric hindrance from phenyl groups .

- Boat Conformation : Adopted by DIAZ2 (nitroso derivative) due to N1-nitroso group distortion .

- Intermediate Puckering : In (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one, the smaller ethyl and methyl substituents likely allow a less strained chair or twist-boat conformation, enhancing metabolic stability compared to phenyl-substituted analogs .

Table 3: Pharmacological Profiles

Key Findings :

- Aromatic vs. Aliphatic Effects : Phenyl-substituted analogs (DIAZ1, DIAZ2) show stronger binding to viral polymerases due to hydrophobic interactions, while the target compound’s aliphatic groups may favor interactions with smaller enzymatic pockets .

- Stereochemical Impact : The (2R)-methyl configuration in the target compound may enhance chiral recognition in enzyme binding compared to racemic mixtures of other derivatives .

Crystallographic and Hydrogen-Bonding Patterns

- Hydrogen-Bond Networks :

- Crystal Packing :

- Phenyl-substituted analogs (DIAZ1, t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl)) form dense, layered structures, whereas the target compound’s aliphatic substituents may lead to less ordered packing .

Biologische Aktivität

(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepane class. Its structure includes a carbonyl group at the 5-position and ethyl and methyl substituents at the 7 and 2 positions, respectively. This compound has garnered attention due to its potential pharmacological properties, which are still being elucidated. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one indicates the presence of nitrogen atoms, contributing to its unique chemical reactivity. The carbonyl group allows for nucleophilic addition reactions, while the diazepane ring can undergo various substitutions, leading to derivatives with modified biological activities.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Structure | Seven-membered diazepane ring with carbonyl group |

| Substituents | Ethyl at 7-position, Methyl at 2-position |

Biological Activity

Research indicates that compounds related to (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one exhibit significant biological activities, particularly as potential pharmacological agents. The specific biological activities of this compound are still under investigation, but preliminary studies suggest interactions with various receptors that could lead to therapeutic applications.

Pharmacological Potential

- Neuropharmacology : Diazepane derivatives are often explored for their neuroactive properties. Compounds in this class may exhibit anxiolytic or sedative effects, similar to benzodiazepines.

- Antimicrobial Activity : Some studies have indicated that diazepane derivatives can possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Anticancer Properties : The structural characteristics of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one suggest potential activity against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Recent studies have highlighted the importance of modifying substituents on the diazepane ring to enhance biological activity:

Study 1: Synthesis and Activity Evaluation

A study synthesized various derivatives of diazepanes and evaluated their binding affinity to neurotransmitter receptors. Results indicated that modifications at the 2 and 7 positions significantly impacted receptor selectivity and potency.

Study 2: Antimicrobial Testing

In vitro tests demonstrated that certain diazepane derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics.

Synthesis Methods

The synthesis of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can be achieved through several methods:

- Cyclization Reactions : Utilizing amino acids or amines in the presence of carbonyl compounds.

- Substitution Reactions : Modifying existing diazepane structures by introducing ethyl and methyl groups through alkylation processes.

These methods allow for the fine-tuning of the compound's properties by adjusting substituents on the diazepane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.